molecular formula C9H17NO3 B3142121 (R)-tert-Butyl (4-oxobutan-2-yl)carbamate CAS No. 497861-77-5

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No.: B3142121
CAS No.: 497861-77-5
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-SSDOTTSWSA-N
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Description

This compound belongs to the class of organic compounds known as carbamate esters . These are compounds containing the carbamate group, which is structurally characterized by the presence of an alkyl (or aryl) group linked to the carbonyl carbon of an urea (NH2-CO-NH2).


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a suitable ester .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a carbonyl group (C=O) and an ester group (R-COO-R’) .


Chemical Reactions Analysis

Carbamate esters are known to undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

Carbamate esters are generally stable under normal temperatures and pressures . They have a carbonyl group, which is polar, and this can influence their physical and chemical properties .

Scientific Research Applications

1. Synthesis of Chiral Compounds

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate is utilized in the synthesis of chiral compounds. For example, its derivative, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, is prepared using a high-yielding method involving Boc-involved neighboring group participation, which is more efficient and cost-effective than previous methods (Li et al., 2015).

2. Intermediate in Natural Product Synthesis

This compound serves as an intermediate in synthesizing natural products. For instance, it is used in synthesizing an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

3. Catalytic Epoxidation

It's also involved in catalytic epoxidation reactions. A study reported the efficient catalytic epoxidation for synthesizing epoxyketone, an important synthetic intermediate of carfilzomib, using a series of bioinspired manganese complexes (Qiu et al., 2019).

4. Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, involves lipase-catalyzed transesterification reaction. This process yields optically pure enantiomers with excellent enantioselectivity (Piovan et al., 2011).

5. Photoredox-Catalyzed Cascade Reactions

Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Mechanism of Action

The mechanism of action of carbamate esters is not well-defined, as it can vary depending on the specific compound and its biological targets .

Safety and Hazards

Carbamate esters can be hazardous. They may cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled . It’s important to handle these compounds with appropriate safety precautions .

Future Directions

The study and application of carbamate esters is a field of ongoing research. They are used in a variety of applications, including as pesticides, in pharmaceuticals, and in organic synthesis . Future research will likely continue to explore these and other potential applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate
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(R)-tert-Butyl (4-oxobutan-2-yl)carbamate
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(R)-tert-Butyl (4-oxobutan-2-yl)carbamate
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(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

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